2-Amino-2-(2,5-dichlorophenyl)propan-1-ol
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Overview
Description
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.1 g/mol . This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,5-dichlorophenyl)propan-1-ol: This compound has a similar structure but with different positions of the chlorine atoms on the phenyl ring.
2-Amino-2-(4-chlorophenyl)propan-1-ol: Another related compound with a single chlorine atom on the phenyl ring.
Uniqueness
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-amino-2-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3 |
InChI Key |
OOULGQNIGGEKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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